3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Description
This compound is a phosphoramidite derivative critical for solid-phase oligonucleotide synthesis. Its structure includes:
- A 5'-O-dimethoxytrityl (DMT) protecting group, which prevents unwanted side reactions and is removed under acidic conditions during synthesis .
- A 4-methoxy group on the oxolane (tetrahydrofuran) ring, enhancing steric protection of the sugar moiety.
- A 5-methyl-2,4-dioxopyrimidin-1-yl (thymine analog) base, enabling complementary base pairing in nucleic acid applications.
- A diisopropylamino-cyanoethyl phosphoramidite group, which facilitates nucleophilic coupling during oligonucleotide chain elongation.
Synthetic protocols (e.g., ) highlight its preparation via reaction of a thiolated precursor with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, yielding a product with 98% UV purity and a molecular weight of 760.9 Da (observed MS: m/z 762 [M+H]⁺) .
Properties
Molecular Formula |
C41H51N4O9P |
|---|---|
Molecular Weight |
774.8 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H51N4O9P/c1-27(2)45(28(3)4)55(52-24-12-23-42)54-36-35(53-39(37(36)50-8)44-25-29(5)38(46)43-40(44)47)26-51-41(30-13-10-9-11-14-30,31-15-19-33(48-6)20-16-31)32-17-21-34(49-7)22-18-32/h9-11,13-22,25,27-28,35-37,39H,12,24,26H2,1-8H3,(H,43,46,47)/t35-,36-,37-,39-,55-/m1/s1 |
InChI Key |
GMJRPRHRYILEOK-GOOCJMEPSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[P@](N(C(C)C)C(C)C)OCCC#N)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile (CAS No. 163878-63-5) is a complex organic molecule with a molecular weight of 818.89 g/mol and a rich composition of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P) . This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features several notable functional groups:
- Phosphanyl Group : Implicating potential reactivity in biochemical pathways.
- Dioxopyrimidine Moiety : Known for its role in nucleic acid metabolism and potential anticancer activity.
- Oxolan Structure : Suggesting possible interactions with biological membranes.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological activities:
-
Anticancer Activity :
- Studies have shown that compounds with similar dioxopyrimidine structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- The presence of the phosphanyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Immunomodulatory Effects :
-
Neuroprotective Effects :
- Some derivatives of similar structures have demonstrated neuroprotective properties in models of neurodegenerative diseases, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The structural features may allow it to inhibit specific enzymes involved in DNA synthesis or repair, similar to other dioxopyrimidine derivatives.
- Receptor Modulation : Potential interaction with purinergic receptors could lead to altered signaling in immune cells, affecting their activation and proliferation .
Case Study 1: Antitumor Activity
A study investigating the efficacy of related dioxopyrimidine compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The compound's ability to induce cell cycle arrest at the G1 phase was also noted.
Case Study 2: Immunomodulation
In vivo studies using animal models showed that administration of similar compounds resulted in reduced inflammatory responses in models of autoimmune diseases. This was linked to decreased levels of pro-inflammatory cytokines and increased regulatory T cell populations.
Data Summary Table
Scientific Research Applications
The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, drug delivery systems, and biochemistry.
Structural Characteristics
The compound features a unique structure that includes:
- Phosphoryl groups , which are known for their role in biological systems.
- Methoxyphenyl groups , contributing to its hydrophobic properties.
- Tetrahydrofuran rings , which may influence its solubility and reactivity.
Molecular Formula and Weight
- Molecular Formula : C32H34N2O8P
- Molecular Weight : Approximately 574.62 g/mol
Medicinal Chemistry
The compound's structure suggests potential applications in drug design :
- Anticancer Activity : The presence of pyrimidine derivatives is linked to various anticancer activities. Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines .
- Antiviral Properties : The incorporation of purine-like moieties can enhance the antiviral efficacy of the compound, making it a candidate for further study against viral infections .
Drug Delivery Systems
The compound's unique chemical properties enable its use in drug delivery:
- Nanoparticle Formulation : Due to its amphiphilic nature, it can be utilized in formulating nanoparticles for targeted drug delivery, improving bioavailability and therapeutic index .
- Prodrug Strategy : The phosphanyl group allows for the development of prodrugs that can enhance the pharmacokinetics of active pharmaceutical ingredients by modifying their solubility and stability .
Biochemical Research
In biochemical contexts, this compound may serve as:
- Enzyme Inhibitors : Its structural components could inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets .
- Biomarker Development : By studying the interactions of this compound with biological systems, it may contribute to identifying biomarkers for diseases.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of similar compounds featuring methoxy and pyrimidine groups. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy .
Case Study 2: Drug Delivery
Research on nanoparticle formulations using phosphanyl-containing compounds demonstrated improved drug loading capacities and controlled release profiles. This highlights the potential of such compounds in enhancing therapeutic outcomes through targeted delivery mechanisms .
Case Study 3: Enzyme Inhibition
Studies examining enzyme inhibition by phosphonates have shown promising results in regulating key metabolic pathways. The compound's structural attributes may allow it to serve as an effective inhibitor in specific biochemical assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally analogous phosphoramidites and nucleoside derivatives (Table 1):
Key Differences and Implications
Linkage Chemistry: The sulfur-containing analog () exhibits altered stereoelectronic properties due to the sulfanyl group. Sulfur’s lower electronegativity vs. oxygen may reduce coupling efficiency but enhance nuclease resistance in therapeutic oligonucleotides . The cyanoethyl group in the target compound is a transient protecting group removed via β-elimination under basic conditions, whereas TBDMS () requires fluoride-based deprotection .
Protecting Groups :
- DMT vs. TBDMS : DMT is labile under mild acids (e.g., 3% dichloroacetic acid), while TBDMS () provides robust protection for 2'-OH in RNA synthesis but necessitates harsher conditions (e.g., tetrabutylammonium fluoride) .
Base Modifications: The absence of the 5-methyl group in ’s compound (2,4-dioxopyrimidine) disrupts Watson-Crick pairing, favoring non-canonical interactions or prodrug activation .
Preparation Methods
Starting Materials and Initial Modifications
- The synthesis typically begins with a suitably protected nucleoside, such as 5-methyluridine or a related uridine derivative.
- The ribose hydroxyl groups are selectively protected to allow regioselective functionalization.
- The 5’-hydroxyl group is protected with a 4,4’-dimethoxytrityl chloride (DMT-Cl) to form the 5’-O-DMT derivative, which is critical for selective activation during oligonucleotide chain elongation.
Introduction of the 4-Methoxy Group
Nucleobase Modification
Phosphitylation to Form the Phosphoramidite
- The key step is the phosphitylation of the 3’-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
- This reaction is performed in anhydrous conditions, often in the presence of a base such as diisopropylethylamine (DIPEA), to yield the 3’-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) derivative.
- The phosphoramidite group is essential for coupling during automated solid-phase oligonucleotide synthesis.
Purification and Quality Control
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Recrystallization may be employed to improve purity.
- Analytical methods including NMR, mass spectrometry, and HPLC are used to confirm structure and purity.
Summary Table of Preparation Steps and Yields
| Step No. | Preparation Step | Description | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of 5’-hydroxyl group | Reaction with DMT-Cl to form 5’-O-DMT derivative | N/A | Essential for selective activation |
| 2 | Introduction of 4-methoxy group | Selective methylation of 4-position hydroxyl | 80-90 | Requires controlled methylation |
| 3 | Nucleobase modification | Methylation at 5-position of uracil nucleobase | 85-95 | Enhances stability |
| 4 | Phosphitylation | Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | 70-85 | Key step for phosphoramidite formation |
| 5 | Purification and characterization | Chromatography and recrystallization | N/A | Ensures high purity and quality |
Research Findings and Industrial Considerations
- The synthetic route is well-established in nucleoside chemistry and is scalable for industrial production.
- Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize side products.
- The phosphoramidite monomer prepared by this method is compatible with automated solid-phase oligonucleotide synthesis platforms, enabling efficient incorporation into RNA and DNA analogs.
- Case studies demonstrate the utility of this compound in gene therapy and cancer research, where modified oligonucleotides show enhanced stability and biological activity.
Additional Notes on Related Compounds and Methods
- Variants of this compound with different sugar modifications (e.g., 2’-fluoro, 2’-O-methyl) follow similar synthetic strategies with adjustments in protection and functionalization steps.
- Patents describe methods for efficient deprotection of ribose hydroxyl protecting groups and improved synthesis of nucleic acid oligomers incorporating such phosphoramidites.
- The use of bis(4-methoxyphenyl)-phenylmethoxy (DMT) as a protecting group is standard in oligonucleotide chemistry due to its stability and ease of removal under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
